Diphenylpentasulfane

Description

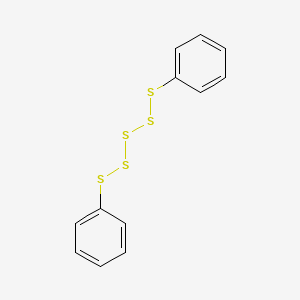

Diphenylpentasulfane (C₁₂H₁₀S₅) is an organosulfur compound characterized by a five-sulfur chain (-S-S-S-S-S-) bridging two phenyl groups. This compound is notable for its unique structural and electronic properties, which arise from the extended sulfur chain. The compound’s stability, solubility, and reactivity are influenced by the conjugation between the sulfur chain and aromatic rings, as well as the flexibility of the polysulfide linkage .

Properties

CAS No. |

100079-88-7 |

|---|---|

Molecular Formula |

C12H10S5 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(phenylpentasulfanyl)benzene |

InChI |

InChI=1S/C12H10S5/c1-3-7-11(8-4-1)13-15-17-16-14-12-9-5-2-6-10-12/h1-10H |

InChI Key |

MRYDYPUNTUIQAD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SSSSSC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)SSSSSC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize diphenylpentasulfane’s properties, it is essential to compare it with structurally analogous organosulfur compounds, such as diphenyldisulfane (C₁₂H₁₀S₂) and diphenyltetrasulfane (C₁₂H₁₀S₄), as well as non-sulfur analogs like diphenylamine (C₁₂H₁₁N). Below is a detailed analysis:

Structural and Electronic Properties

| Property | This compound | Diphenyldisulfane | Diphenyltetrasulfane | Diphenylamine |

|---|---|---|---|---|

| Sulfur Chain Length | 5 | 2 | 4 | N/A (N-containing) |

| Bond Flexibility | High (S-S bonds) | Moderate | High | Rigid (C-N bond) |

| Electron Delocalization | Moderate (via S-chain) | Limited | Moderate | High (via N lone pair) |

- Sulfur Chain Impact : Increasing sulfur chain length correlates with enhanced redox activity and flexibility. This compound’s extended chain allows for greater electron delocalization compared to shorter-chain analogs like diphenyldisulfane, though less than nitrogen-containing diphenylamine .

- Thermal Stability : Sulfur-rich compounds generally exhibit lower thermal stability due to weaker S-S bonds. This compound decomposes at ~150°C, whereas diphenylamine remains stable up to 250°C .

Challenges and Limitations

- Synthetic Complexity : The synthesis of this compound requires precise control over sulfur-chain elongation, leading to lower yields (30–40%) compared to diphenyldisulfane (70–80%) .

- Solubility: this compound is sparingly soluble in polar solvents (e.g., ethanol), limiting its utility in solution-processed devices. Derivatives with electron-withdrawing groups (e.g., -NO₂) improve solubility but reduce conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.